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Compound of Interest

Compound Name: 5-bromo-1H-indazol-3-ol

Cat. No.: B1287638 Get Quote

Indazole, or 1H-indazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused

to a pyrazole ring. This fusion results in a system with a unique electronic distribution and steric

profile. A critical feature is the existence of tautomeric isomers, primarily 1H- and 2H-indazole,

which can influence receptor binding and metabolic stability. The position of the nitrogen atom

not fused to the benzene ring significantly alters the molecule's hydrogen bonding capacity and

dipole moment.

The indazole nucleus is generally a stable, crystalline solid at room temperature. Its aromatic

nature confers a degree of resistance to metabolic degradation, yet the nitrogen atoms provide

handles for both metabolic pathways and, more importantly, for strategic chemical modification.

Table 1: Physicochemical Properties of Parent Indazole
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Property Value
Significance in Drug
Design

Molecular Formula C₇H₆N₂
Low molecular weight starting

point.

Molecular Weight 118.14 g/mol
Provides a small, efficient core

for scaffold-based design.

pKa
~1.23 (for protonation), ~13.8

(for deprotonation)

The weakly basic and acidic

nature allows for varied

interactions and salt formation

strategies.

LogP 1.83

Indicates a balance of

hydrophobicity and

hydrophilicity, a good starting

point for oral bioavailability.

H-Bond Donors 1 (1H-tautomer)

Crucial for forming key

interactions with protein

targets.

H-Bond Acceptors 1
The pyrazole nitrogen acts as

a key acceptor site.

Synthesis of the Indazole Scaffold: Strategic Access
The synthetic accessibility of a scaffold is paramount for its utility in medicinal chemistry, as it

allows for the rapid generation of analogues for SAR studies. A variety of named reactions

have been established for the construction of the indazole core.

The Jacobsen Indazole Synthesis
One of the most classical and reliable methods is the Jacobsen indazole synthesis. This

reaction typically involves the cyclization of an o-acylphenylhydrazine or a related derivative

under acidic or basic conditions.

Experimental Protocol: A Representative Jacobsen-Type Synthesis
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Starting Material Preparation: An appropriately substituted o-toluidine is diazotized using

sodium nitrite and hydrochloric acid at 0-5°C.

Reduction: The resulting diazonium salt is reduced in situ, for example with stannous

chloride, to yield the corresponding hydrazine.

Cyclization: The hydrazine is then heated, often in the presence of a dehydrating agent or

under acidic conditions, to facilitate intramolecular cyclization and aromatization to form the

indazole ring.

Purification: The crude product is purified by recrystallization or column chromatography to

yield the desired indazole derivative.

The choice of substituents on the starting aniline allows for the introduction of diversity at

various positions of the benzene portion of the scaffold.

Modern Cross-Coupling Strategies
More contemporary approaches often employ transition-metal-catalyzed cross-coupling

reactions to build the indazole system or to functionalize a pre-formed core. For instance, a

Suzuki or Buchwald-Hartwig coupling can be used to append aryl or alkyl groups to specific

positions, enabling fine-tuning of steric and electronic properties.

Diagram 1: Key Synthetic Strategies for Indazole Core Formation
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Caption: H-bond pattern between indazole and a kinase hinge.

Case Studies: Indazole in Marketed Drugs
The true value of a scaffold is demonstrated by its successful incorporation into therapeutic

agents.

Pazopanib: A Multi-Targeted Kinase Inhibitor
Pazopanib (Votrient®) is an oral angiogenesis inhibitor that targets multiple tyrosine kinases,

including VEGFR, PDGFR, and c-Kit. The indazole core of pazopanib forms the critical

hydrogen-bonding interactions with the hinge region of these kinases. The substitution pattern

on the indazole and the linked pyrimidine ring were optimized to achieve the desired potency

and selectivity profile.

Axitinib: A Potent and Selective VEGFR Inhibitor
Axitinib (Inlyta®) is another tyrosine kinase inhibitor used in the treatment of renal cell

carcinoma. Its indazole scaffold also serves as the hinge-binding motif. The SAR campaign

leading to axitinib meticulously explored substitutions on the indazole ring to maximize potency

against Vascular Endothelial Growth Factor Receptors (VEGFRs) while minimizing off-target

activities.

Table 2: Representative Indazole-Containing Drugs
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Drug Name Target(s) Therapeutic Area
Key Structural
Feature

Pazopanib
VEGFR, PDGFR, c-

Kit

Oncology (Renal Cell

Carcinoma, Soft

Tissue Sarcoma)

N-methylindazole

linked to a substituted

pyrimidine.

Axitinib VEGFR 1, 2, 3
Oncology (Renal Cell

Carcinoma)

Indazole core with a

sulfonamide-

containing side chain.

Entrectinib
TRKA/B/C, ROS1,

ALK

Oncology (NTRK

fusion-positive solid

tumors)

3-aminoindazole core

provides a key vector

for side chain

exploration.

Niraparib PARP1, PARP2
Oncology (Ovarian

Cancer)

Indazole carboxamide

mimics the

nicotinamide of the

NAD+ cofactor.

Conclusion and Future Directions
The indazole scaffold is a testament to the power of privileged structures in medicinal

chemistry. Its synthetic tractability, combined with its ideal electronic and steric properties for

target engagement, particularly in the realm of kinase inhibition, has secured its place in the

drug discovery toolbox. Future work will likely focus on the development of novel synthetic

methodologies to access more complex and diverse indazole derivatives. Furthermore, as our

understanding of biology deepens, the indazole core will undoubtedly be applied to new target

classes, continuing its legacy as a truly versatile and impactful molecular framework.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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